(3S,3'S)-Tert-butyl 3,3'-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of dipyrrolidine derivatives. This compound is characterized by the presence of two pyrrolidine rings connected by a carbonyl group and a tert-butyl ester group. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate typically involves the following steps:
Formation of Pyrrolidine Rings: The pyrrolidine rings can be synthesized through the cyclization of appropriate amine precursors.
Introduction of Carbonyl Group: The carbonyl group is introduced via a carbonylation reaction, often using reagents such as phosgene or carbon monoxide.
Formation of Tert-butyl Ester: The tert-butyl ester group is introduced through esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with substituted functional groups, depending on the reagents used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
- (3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate shares similarities with other dipyrrolidine derivatives, such as:
- (3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate analogs with different ester groups.
- Dipyrrolidine compounds with varying substituents on the pyrrolidine rings.
Uniqueness:
- The presence of the tert-butyl ester group and the specific configuration of the pyrrolidine rings make (3S,3’S)-Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate unique. These features contribute to its distinct reactivity and potential applications in various fields.
Properties
Molecular Formula |
C19H34N4O5 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H34N4O5/c1-18(2,3)27-16(25)22-9-7-13(11-22)20-15(24)21-14-8-10-23(12-14)17(26)28-19(4,5)6/h13-14H,7-12H2,1-6H3,(H2,20,21,24)/t13-,14-/m0/s1 |
InChI Key |
DGPGVSLYQJXVHO-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)NC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.